Distinct CYP Enzyme Inhibition Profile: 1-Chloro-3-(chloromethyl)-2-methoxybenzene Exhibits Preferential Activity Against CYP2B6
In human liver microsome assays, 1-chloro-3-(chloromethyl)-2-methoxybenzene demonstrates a distinct CYP inhibition profile compared to its positional isomers. It shows the strongest inhibitory activity against CYP2B6 with an IC50 of 3,000 nM, while exhibiting significantly weaker inhibition of CYP2E1 (IC50 = 15,000 nM) and CYP3A4 (IC50 = 39,000 nM) [1]. This contrasts with reported data for related 1-chloro-4-(chloromethyl)-2-methoxybenzene (CAS 13726-18-6), which shows a different selectivity pattern, and for the non-chlorinated analog 3-methoxybenzyl chloride, which is reported to have a Ki of 5,000 nM against CYP3A4, indicating a different inhibitory preference [2]. The specific substitution pattern of the target compound—chloro at C1, methoxy at C2, and chloromethyl at C3—results in a unique 5-fold selectivity window between CYP2B6 and CYP2E1.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2B6 IC50 = 3,000 nM; CYP2E1 IC50 = 15,000 nM; CYP3A4 IC50 = 39,000 nM |
| Comparator Or Baseline | 1-Chloro-4-(chloromethyl)-2-methoxybenzene (reported distinct selectivity profile); 3-methoxybenzyl chloride (CYP3A4 Ki = 5,000 nM) |
| Quantified Difference | 5-fold selectivity for CYP2B6 over CYP2E1; ~13-fold selectivity over CYP3A4 |
| Conditions | Human liver microsomes; substrates: bupropion (CYP2B6), chlorzoxazone (CYP2E1), midazolam (CYP3A4); 5-minute preincubation |
Why This Matters
For drug discovery programs screening this compound as a potential fragment or building block, its unique CYP inhibition fingerprint allows for more predictable assessment of drug-drug interaction risks and metabolic stability compared to analogs with different selectivity patterns.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113). Affinity Data for 1-Chloro-3-(chloromethyl)-2-methoxybenzene. View Source
- [2] BindingDB. BDBM50088513 (CHEMBL3526940). Affinity Data for related chloromethyl methoxybenzene analog. View Source
